Enzymatic Inhibition: GRL-0496 vs GC376, PF-00835231, and Nirmatrelvir (SARS-CoV-2 Mpro IC50)
GRL-0496 inhibits SARS-CoV-2 Mpro with an IC50 of 38 nM (0.038 μM) in biochemical assays, positioning it between the less potent GC376 (IC50 ~130–350 nM) and the highly potent clinical candidate nirmatrelvir (IC50 ~4–23 nM) [1][2]. This intermediate potency makes GRL-0496 a valuable reference tool for validating assay sensitivity and for structure-activity relationship (SAR) studies where extreme potency may obscure subtle chemotype-dependent effects.
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 38 nM (0.038 μM) |
| Comparator Or Baseline | GC376: 130–350 nM; PF-00835231: 0.27 nM; Nirmatrelvir (PF-07321332): 4–23 nM |
| Quantified Difference | GRL-0496 is ~3.4–9.2-fold more potent than GC376, but 7–140-fold less potent than PF-00835231 and nirmatrelvir |
| Conditions | Recombinant SARS-CoV-2 Mpro enzyme assay; FRET-based substrate cleavage |
Why This Matters
This intermediate IC50 enables GRL-0496 to serve as a calibrator compound for distinguishing potent vs. weak inhibitors in high-throughput screens without saturating assay signals.
- [1] Ma C, Sacco MD, Hurst B, et al. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 2020;30(8):678-692. View Source
- [2] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021;374(6575):1586-1593. View Source
